N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide
Description
N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide is a thiazole-containing acetamide derivative characterized by a dimethylamino group and a 4-methylthiazole moiety. The compound’s structure suggests reactivity at the acetamide nitrogen and thiazole ring, making it a candidate for derivatization in medicinal chemistry.
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7-8(14-6-11-7)4-10-5-9(13)12(2)3/h6,10H,4-5H2,1-3H3 |
InChI Key |
RJKSXUSJSVOQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with N,N-dimethylglycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit microbial growth by interfering with essential metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Acetamide vs. Carboxamide : Carboxamide derivatives (e.g., 2-(4-pyridinyl)thiazole carboxamides) generally exhibit higher solubility but lower metabolic stability compared to dimethyl-substituted acetamides .
- Hybrid Structures : Compounds combining thiazole with pyrrolidine (e.g., PROTAC derivatives) demonstrate enhanced pharmacokinetic profiles, enabling blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Comparative Bioactivity Data:
Insights :
- The dimethylamino group in the target compound likely enhances membrane permeability (LogP ~2.5–3.0 estimated) compared to carboxamides.
- Thiazole rings improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
